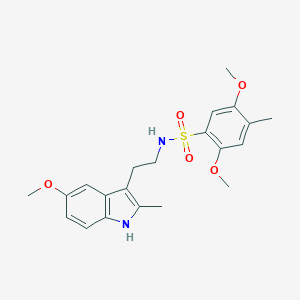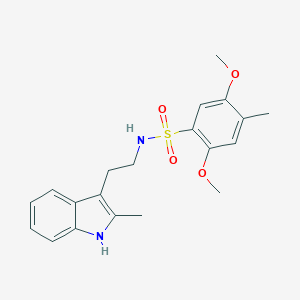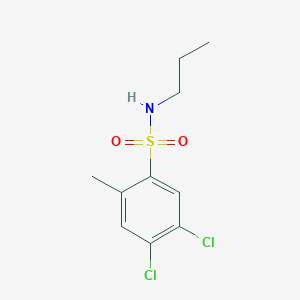
4,5-dichloro-2-methyl-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dichloro-2-methyl-N-propylbenzenesulfonamide is an organic compound with the molecular formula C10H13Cl2NO2S It is characterized by the presence of two chlorine atoms, a methyl group, and a propyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2-methyl-N-propylbenzenesulfonamide typically involves the sulfonation of 4,5-dichloro-2-methylbenzenesulfonyl chloride with propylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Sulfonation: 4,5-dichloro-2-methylbenzenesulfonyl chloride is reacted with propylamine in the presence of a base such as triethylamine. The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-2-methyl-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the cleavage of the sulfonamide bond.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Oxidized derivatives of the sulfonamide group.
Reduction: Reduced forms of the sulfonamide group.
Hydrolysis: Cleavage products of the sulfonamide bond.
Scientific Research Applications
4,5-dichloro-2-methyl-N-propylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-dichloro-2-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved may include the inhibition of sulfonamide-sensitive enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,5-dichloro-2-methylbenzenesulfonamide: Lacks the propyl group, which may affect its reactivity and applications.
2-methyl-N-propylbenzenesulfonamide: Lacks the chlorine atoms, which can influence its chemical properties and biological activity.
4,5-dichloro-N-propylbenzenesulfonamide:
Uniqueness
4,5-dichloro-2-methyl-N-propylbenzenesulfonamide is unique due to the presence of both chlorine atoms and the propyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of enzyme inhibition.
Properties
IUPAC Name |
4,5-dichloro-2-methyl-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-3-4-13-16(14,15)10-6-9(12)8(11)5-7(10)2/h5-6,13H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVMEUNVDHCIAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B497935.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B497936.png)

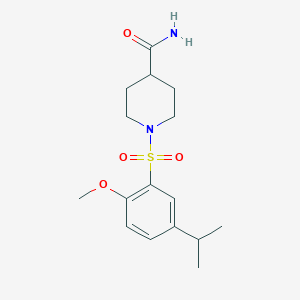
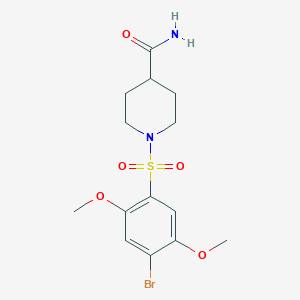
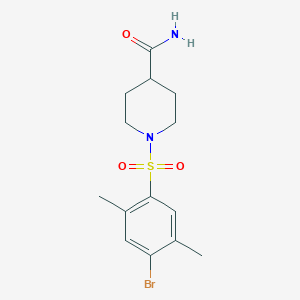
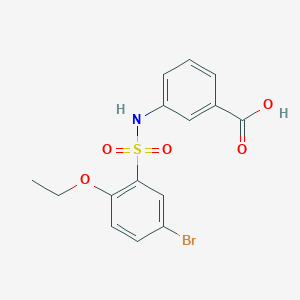
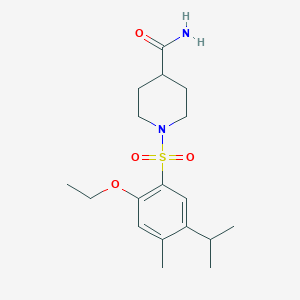
![1-[(4-Chloro-1-naphthyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B497948.png)
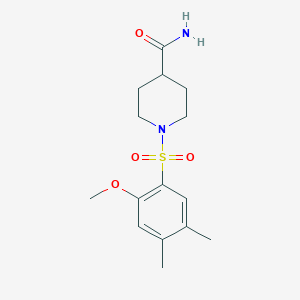
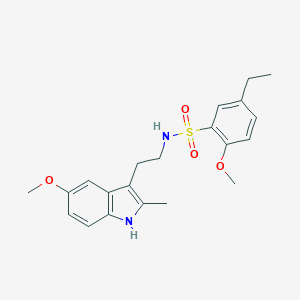
![1-[(4-Bromonaphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B497953.png)
